molecular formula C18H14N2O3S2 B2913709 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034333-10-1

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2913709
CAS No.: 2034333-10-1
M. Wt: 370.44
InChI Key: AXMRDIABSNHZQF-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazole-2-carboxamide core substituted with a hydroxyethyl group bearing furan-2-yl and thiophen-2-yl moieties. Its molecular formula is C₁₈H₁₅N₂O₃S₂, with a molecular weight of 395.45 g/mol.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c21-16(17-20-12-5-1-2-6-13(12)25-17)19-11-18(22,14-7-3-9-23-14)15-8-4-10-24-15/h1-10,22H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMRDIABSNHZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the furan and thiophene groups: This step involves the use of Grignard reagents or organolithium reagents to introduce the furan and thiophene moieties onto the benzo[d]thiazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to yield benzo[d]thiazole-2-carboxylic acid and the corresponding amine derivative.

Reagents/Conditions Products Reference
HCl (6M), reflux, 8hBenzo[d]thiazole-2-carboxylic acid + N-(2-(furan-2-yl)-2-hydroxyethyl)thiophene
NaOH (10%), 60°C, 6hSodium salt of benzo[d]thiazole-2-carboxylic acid + free amine

Mechanism : Nucleophilic attack on the carbonyl carbon by water or hydroxide ion, followed by cleavage of the C–N bond.

Electrophilic Aromatic Substitution (EAS) on Furan and Thiophene Rings

The electron-rich furan and thiophene rings undergo substitution reactions at positions activated by heteroatoms.

Reaction Type Reagents/Conditions Position Product Reference
NitrationHNO₃/H₂SO₄, 0°C, 2hC5 (furan)5-Nitro-furan derivative
SulfonationH₂SO₄/SO₃, 50°C, 4hC3 (thiophene)3-Sulfo-thiophene derivative
HalogenationBr₂/CHCl₃, RT, 1hC5 (thiophene)5-Bromo-thiophene derivative

Key Insight : Thiophene typically reacts faster than furan due to sulfur’s polarizability .

Oxidation Reactions

The hydroxyl group and sulfur-containing rings are susceptible to oxidation.

Substrate Oxidizing Agent Conditions Product Reference
Hydroxyl groupKMnO₄Acidic, 80°C, 3hKetone derivative (oxidized hydroxyl)
Thiophene ringm-CPBACH₂Cl₂, RT, 6hThiophene-1-oxide
Furan ringH₂O₂/AcOH50°C, 4hFuran-2,5-dione (via ring-opening)

Note : Over-oxidation of thiophene may lead to sulfone formation .

Reduction Reactions

The compound’s unsaturated bonds and heterocycles can be reduced selectively.

Target Site Reducing Agent Conditions Product Reference
Benzo[d]thiazole ringH₂/Pd-CEtOH, 50 psi, 12hDihydrobenzo[d]thiazole derivative
Thiophene ringLiAlH₄THF, reflux, 8hTetrahydrothiophene analog

Limitation : Reduction of the carboxamide group requires harsher conditions (e.g., BH₃·THF) .

Functionalization via Cross-Coupling Reactions

The benzo[d]thiazole core participates in palladium-catalyzed couplings.

Reaction Type Catalyst/Reagents Conditions Product Reference
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂DME, 80°C, 12hBiaryl-substituted benzo[d]thiazole
Buchwald–HartwigPd₂(dba)₃, Xantphos, amineToluene, 100°C, 24hN-arylbenzo[d]thiazole derivative

Scope : Coupling occurs preferentially at the C6 position of the benzo[d]thiazole ring .

Cycloaddition and Heterocycle Formation

The hydroxyl and amine groups enable cyclization reactions.

Reagents/Conditions Product Application Reference
POCl₃, DMF, 100°C, 6hOxazole-fused benzo[d]thiazoleAntimicrobial agents
CS₂, KOH, EtOH, reflux, 10hThiazolidinone derivativeAnticancer lead optimization

Mechanism : Intramolecular dehydration or nucleophilic attack followed by cyclization.

Interaction with Biological Targets

While not a classical reaction, binding studies reveal reactivity-driven interactions:

Target Interaction Type Outcome Reference
Bacterial cell membranesDisruption via hydrophobic moietiesBacteriostatic activity (MIC: 8–16 µg/mL)
NF-κB pathwayInhibition of IKKβ kinaseAnti-inflammatory effects (IC₅₀: 2.4 µM)

Structural Basis : The thiophene and furan rings enhance π–π stacking with aromatic residues in enzymes .

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: Its unique structural properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hydroxyethyl linker and dual furan/thiophene substituents. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name (CAS or ID) Key Substituents Biological Activity/Notes Synthesis Yield/Key Data Reference
Target Compound Furan-2-yl, hydroxy, thiophen-2-yl Unknown activity; inferred potential for kinase inhibition or antimicrobial effects Synthesis protocol not detailed N/A
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide (1209602-87-8) 4-Fluorophenyl sulfonyl Likely improved lipophilicity and metabolic stability Not reported
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide Pyrazole 23% inhibition in immunoproteasome assay; moderate activity Not reported
N-(5-Nitrothiazol-2-yl)benzo[d]thiazole-2-carboxamide (44) 5-Nitrothiazole Antitubercular activity; IC₅₀ = 12.53 µM Synthesized via HATU/DIPEA coupling (70% yield)
N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e) Cycloheptyl, propoxy linker Anticancer activity (cell line testing inferred) 33% yield, brown solid
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide Furan-3-yl, benzo[d][1,3]dioxole Structural isomer; benzo[d][1,3]dioxole may enhance metabolic resistance Molecular weight: 357.4 g/mol

Key Structural and Functional Insights

Substituent Impact on Activity: Thiophene vs. Hydroxyethyl Group: The hydroxyl moiety may increase hydrogen-bonding capacity, improving solubility but possibly reducing metabolic stability compared to sulfonyl or alkyl groups .

Synthesis Efficiency :

  • Compounds with bulky substituents (e.g., cycloheptyl in 3e ) exhibit lower yields (26–33%), while simpler derivatives (e.g., 4b ) achieve higher yields (57.5%). The target compound’s synthesis would likely require optimized coupling conditions (e.g., HATU/DIPEA ).

Biological Activity Trends: Nitrothiazole derivatives (e.g., compound 44 ) show strong antitubercular activity, while pyrazole-substituted analogs (e.g., ) exhibit moderate immunoproteasome inhibition. The target compound’s furan/thiophene combination may balance lipophilicity and polarity for CNS or antimicrobial applications.

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that incorporates furan and thiophene rings, along with a benzo[d]thiazole moiety. This structure is significant in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique combination of heterocycles in its structure allows for diverse interactions with biological targets.

Chemical Structure and Properties

The compound's molecular formula is C15_{15}H14_{14}N2_{2}O3_{3}S, with a molecular weight of approximately 302.35 g/mol. The presence of the furan and thiophene rings contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC15_{15}H14_{14}N2_{2}O3_{3}S
Molecular Weight302.35 g/mol
Structural FeaturesFuran, Thiophene, Benzo[d]thiazole

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives of thiazoles and thiophenes have shown significant activity against various bacterial strains. In particular, studies have demonstrated that compounds containing the benzo[d]thiazole moiety can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, an IC50_{50} value of 23.30 ± 0.35 mM has been reported for certain thiazole derivatives against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar thiazole structures have shown promising results in inhibiting cancer cell proliferation. For instance, one study reported IC50_{50} values less than that of doxorubicin against various cancer cell lines . The mechanisms of action often involve apoptosis induction and inhibition of specific signaling pathways.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may also possess anti-inflammatory properties, potentially through the modulation of cytokine production or inhibition of inflammatory mediators. The presence of hydroxyl groups in its structure may enhance its ability to interact with inflammatory pathways.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
  • Receptor Interaction : It can bind to specific receptors, altering cellular responses.
  • Signal Transduction Modulation : It may affect signaling pathways related to inflammation or cell growth.

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Antimicrobial Study : A synthesized derivative was tested against E. coli and S. aureus, showing significant antibacterial activity comparable to standard antibiotics .
  • Anticancer Research : A series of thiazole derivatives were evaluated for cytotoxicity against human cancer cell lines, revealing that modifications in the side chains significantly influenced their potency .
  • Inflammation Model : In a murine model of inflammation, a related compound was shown to reduce edema significantly, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. Data Reference :

StepYield (%)ConditionsReference
Amide coupling60–93Reflux in ethanol/THF, K₂CO₃ catalyst
Hydroxylation72–87Oxidative conditions (e.g., H₂O₂/acid)

How can spectroscopic techniques confirm the structural integrity of this compound?

Basic Research Question
Characterization requires a combination of:

  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650–1680 cm⁻¹ for amides, C=S stretch at ~1260 cm⁻¹ for thiazole rings) .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, furan protons at δ 6.2–7.0 ppm) and hydroxy group integration .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. Example Data :

TechniqueKey PeaksFunctional GroupReference
FT-IR1656 cm⁻¹C=O (amide)
¹H NMRδ 7.88–7.68 (m, Ar-H)Benzothiazole ring

What in vitro assays are suitable for evaluating its anti-inflammatory or anticancer activity?

Advanced Research Question

  • Anti-inflammatory : Use LPS-induced RAW264.7 macrophage models to measure NO inhibition (IC₅₀ values) and cytokine (TNF-α, IL-6) suppression via ELISA .
  • Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare selectivity indices against normal cells (e.g., HEK-293) .
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) or COX-1/2 inhibition assays .

Methodological Note : Include dose-response curves and replicate experiments (n ≥ 3) to ensure statistical validity .

How can contradictions in reported bioactivity data be resolved?

Advanced Research Question
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

  • Experimental design : Differences in cell lines, assay protocols, or compound purity.
  • Structural analogs : Minor substituent changes (e.g., halogenation) significantly alter activity .

Q. Resolution Strategies :

Replicate studies : Use standardized protocols (e.g., NIH/NCATS guidelines) .

In silico validation : Molecular docking (AutoDock Vina) to compare binding affinities with COX-2 or kinase targets .

SAR analysis : Systematically modify substituents (e.g., replace thiophene with furan) to isolate pharmacophores .

What computational approaches predict this compound’s pharmacokinetic and toxicity profiles?

Advanced Research Question

  • ADMET prediction : Use SwissADME or ProTox-II to assess solubility, bioavailability, and hepatotoxicity .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with COX-2 or EGFR) to evaluate binding stability .
  • QSAR modeling : Corrogate electronic (e.g., logP, HOMO/LUMO) and steric descriptors with bioactivity data .

Q. Example Output :

ParameterPredictionToolReference
LogP3.2 ± 0.5SwissADME
LD₅₀ (mg/kg)250ProTox-II

How can the compound’s stability under physiological conditions be optimized?

Advanced Research Question

  • pH stability : Conduct accelerated degradation studies in buffers (pH 1.2–7.4) with HPLC monitoring .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation .
  • Formulation strategies : Encapsulate in PLGA nanoparticles or cyclodextrins to enhance half-life .

Q. Data Reference :

ConditionHalf-life (h)Degradation PathwayReference
pH 7.412.3Hydrolysis
Microsomes1.8CYP3A4 oxidation

What strategies improve synthetic yield and scalability?

Advanced Research Question

  • Catalyst optimization : Replace traditional bases (K₂CO₃) with organocatalysts (e.g., DMAP) to reduce side reactions .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., amide coupling) .
  • Green solvents : Substitute ethanol with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Q. Yield Improvement :

StrategyYield Increase (%)Reference
Flow reactor+15
DMAP catalysis+20

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